molecular formula C11H13N3O3S B2985586 2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid CAS No. 79680-98-1

2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid

Cat. No.: B2985586
CAS No.: 79680-98-1
M. Wt: 267.3
InChI Key: IXDNNUJYHOUFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C11H13N3O3S. It is a derivative of 2-amino-2-methylpropanedinitrile and 4-methylbenzenesulfonic acid, commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-amino-2-methylpropanedinitrile with 4-methylbenzenesulfonic acid under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve continuous flow reactors or batch reactors, depending on the production requirements.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of perovskite materials, which are used in solar cells and other electronic devices. Additionally, it is employed as a reagent in organic synthesis to introduce nitrogen atoms into molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid is unique in its combination of functional groups, which allows for a wide range of chemical reactions. Similar compounds include other sulfonic acid derivatives and nitriles, but the specific arrangement of atoms in this compound provides distinct reactivity and applications.

Comparison with Similar Compounds

  • 2-Amino-2-methylpropanedinitrile

  • 4-Methylbenzenesulfonic acid

  • Other sulfonic acid derivatives

  • Other nitrile derivatives

This compound's versatility and reactivity make it a valuable tool in both research and industry, contributing to advancements in various fields such as materials science, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name

2-amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H5N3/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(7,2-5)3-6/h2-5H,1H3,(H,8,9,10);7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDNNUJYHOUFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C#N)(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.